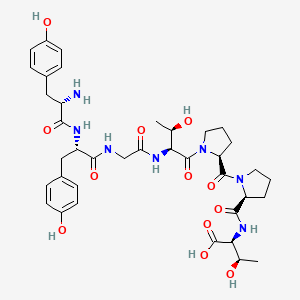

L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonin: ist ein synthetisches Peptid, das aus sieben Aminosäuren besteht. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, einschließlich Biochemie, Pharmakologie und Materialwissenschaften, von Interesse. Die Sequenz der Aminosäuren in diesem Peptid ist so konzipiert, dass es spezifische Eigenschaften erhält, die in der wissenschaftlichen Forschung und in industriellen Anwendungen genutzt werden können.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure, L-Threonin, wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure, L-Prolyl, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für jede nachfolgende Aminosäure in der Sequenz wiederholt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids kann automatisierte Peptidsynthesizer umfassen, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Peptidsynthesen gleichzeitig durchführen, was die Effizienz erhöht und das Potenzial für menschliches Versagen reduziert. Die Peptide werden dann mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und mittels Massenspektrometrie und Kernresonanzspektroskopie (NMR) charakterisiert.

Chemische Reaktionsanalyse

Reaktionstypen

L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Tyrosinreste können oxidiert werden, um Dityrosin-Quervernetzungen zu bilden.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Iod.

Reduktionsmittel: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphin (TCEP).

Substitutionsreagenzien: Carbodiimide für Kopplungsreaktionen, Schutzgruppen für selektive Modifikationen.

Hauptprodukte

Oxidationsprodukte: Dityrosin-vernetzte Peptide.

Reduktionsprodukte: Peptide mit freien Thiolgruppen.

Substitutionsprodukte: Modifizierte Peptide mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Als Modellpeptid verwendet, um Protein-Protein-Interaktionen und Enzym-Substrat-Spezifität zu untersuchen.

Pharmakologie: Untersucht hinsichtlich seines Potenzials als therapeutisches Mittel bei der Behandlung von Krankheiten, die mit Proteinfehlfaltung und -aggregation zusammenhängen.

Materialwissenschaften: Verwendet bei der Entwicklung von Peptid-basierten Materialien mit einzigartigen mechanischen und chemischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Peptid kann an Proteine und Enzyme binden und deren Aktivität und Stabilität beeinflussen. Das Vorhandensein mehrerer Prolin- und Threoninreste kann Steifigkeit und spezifische Bindungseigenschaften verleihen, was es zu einem wertvollen Werkzeug für die Untersuchung der Proteindynamik und -interaktionen macht.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, L-threonine, is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, L-prolyl, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the potential for human error. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine can undergo various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Carbodiimides for coupling reactions, protecting groups for selective modifications.

Major Products

Oxidation Products: Dityrosine cross-linked peptides.

Reduction Products: Peptides with free thiol groups.

Substitution Products: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine has several applications in scientific research:

Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

Pharmacology: Investigated for its potential as a therapeutic agent in treating diseases related to protein misfolding and aggregation.

Materials Science: Utilized in the development of peptide-based materials with unique mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine involves its interaction with specific molecular targets. The peptide can bind to proteins and enzymes, influencing their activity and stability. The presence of multiple proline and threonine residues may confer rigidity and specific binding properties, making it a valuable tool in studying protein dynamics and interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-argininamid

- L-Serin, L-tyrosyl-L-valyl-L-asparaginyl-L-threonyl-L-prolyl-L-α-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-arginyl

Einzigartigkeit

L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Das Vorhandensein von zwei Prolinresten in der Sequenz kann zu seiner Steifigkeit und Stabilität beitragen, was es besonders nützlich für Anwendungen macht, die robuste Peptide erfordern.

Eigenschaften

CAS-Nummer |

652966-70-6 |

|---|---|

Molekularformel |

C38H51N7O12 |

Molekulargewicht |

797.9 g/mol |

IUPAC-Name |

(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C38H51N7O12/c1-20(46)31(37(55)45-16-4-6-29(45)36(54)44-15-3-5-28(44)35(53)43-32(21(2)47)38(56)57)42-30(50)19-40-34(52)27(18-23-9-13-25(49)14-10-23)41-33(51)26(39)17-22-7-11-24(48)12-8-22/h7-14,20-21,26-29,31-32,46-49H,3-6,15-19,39H2,1-2H3,(H,40,52)(H,41,51)(H,42,50)(H,43,53)(H,56,57)/t20-,21-,26+,27+,28+,29+,31+,32+/m1/s1 |

InChI-Schlüssel |

YMNIODVBXZRNMQ-JVIIFZIESA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |

Kanonische SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)

![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)

![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)

![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)